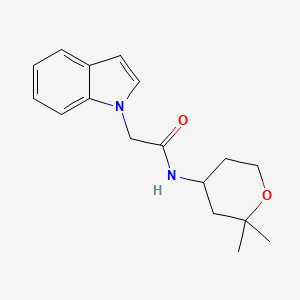
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIPA, and it has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating neurological disorders.
作用機序
The mechanism of action of DIPA involves the inhibition of certain enzymes that are responsible for the growth and proliferation of cancer cells. By inhibiting these enzymes, DIPA is able to slow or stop the growth of cancer cells, making it an effective treatment option.
Biochemical and Physiological Effects:
DIPA has been shown to have several biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. Apoptosis is a process by which cells undergo programmed cell death, and it is a natural mechanism for removing damaged or abnormal cells from the body.
実験室実験の利点と制限
One of the advantages of using DIPA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using DIPA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research involving DIPA. One area of interest is the development of new and more efficient synthesis methods for DIPA. Additionally, researchers are studying the potential use of DIPA in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the potential use of DIPA in combination with other chemotherapy drugs to improve cancer treatment outcomes.
Conclusion:
In conclusion, DIPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for use in cancer treatment. Ongoing research into the synthesis, mechanism of action, and potential therapeutic applications of DIPA will continue to shed light on its potential uses in the future.
合成法
The synthesis of DIPA involves several chemical reactions, including the preparation of 2-(1H-indol-1-yl)acetic acid, which is then reacted with 2,2-dimethyltetrahydrofuran-4-one to produce DIPA. The synthesis of DIPA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DIPA has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the use of DIPA in cancer treatment. Studies have shown that DIPA is able to inhibit the growth of cancer cells, making it a potential candidate for use in chemotherapy.
特性
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)11-14(8-10-21-17)18-16(20)12-19-9-7-13-5-3-4-6-15(13)19/h3-7,9,14H,8,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFTILRHZDVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)CN2C=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

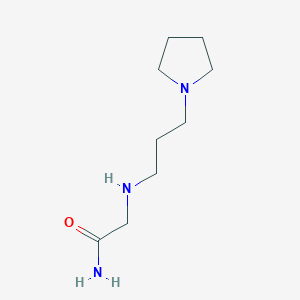



![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
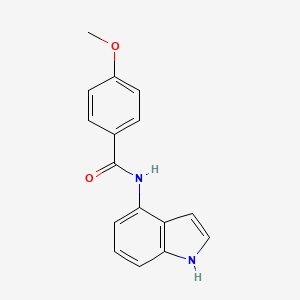
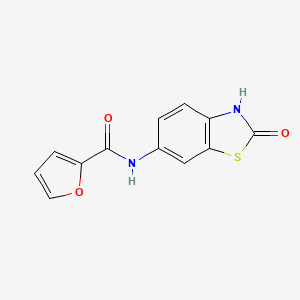
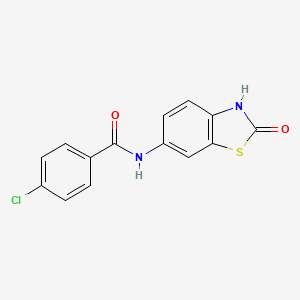
![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
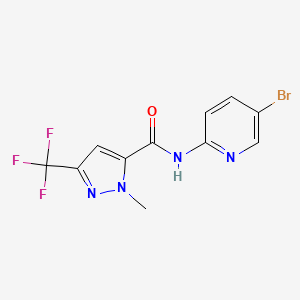
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
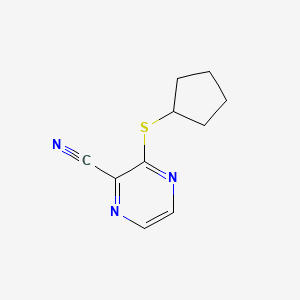
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)